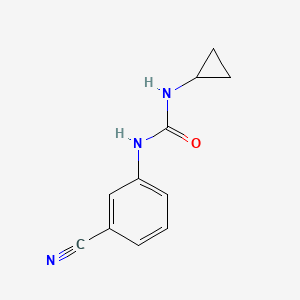
1-(3-aminophenyl)-3-cyclopropyl-4,5-dihydroxy-2,3-dihydro-1H-imidazol-2-one
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, common names, structural formula, and molecular formula. It may also include information about the compound’s occurrence in nature or its commercial uses .
Synthesis Analysis
The synthesis of a compound refers to the process used to create it in the laboratory. This often involves reactions between different reagents under specific conditions. The synthesis analysis of a compound includes the study of these reactions and the conditions under which they occur .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various spectroscopic methods, such as infrared spectroscopy, nuclear magnetic resonance (NMR), and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the study of the mechanisms of these reactions .Physical And Chemical Properties Analysis
This includes the study of properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research in the field of imidazoles often focuses on the synthesis of novel compounds due to their potential applications. For example, studies have highlighted the use of disulfonic acid imidazolium chloroaluminate as a catalyst for the synthesis of pyrazoles, a related heterocycle, demonstrating the versatility of imidazolium compounds in facilitating chemical reactions (Moosavi‐Zare et al., 2013). Another study explored the synthesis of 1H-imidazoles as ligands for the estrogen receptor and as inhibitors of the cyclooxygenase enzyme, indicating the potential biomedical applications of imidazoles (Wiglenda et al., 2005).
Applications in Material Science
Imidazoles and their derivatives are also explored for applications beyond the pharmaceutical realm, such as in materials science. For instance, the development of chiral cyclopropane units for the synthesis of conformationally restricted analogues of histamine demonstrates the role of imidazoles in the synthesis of complex organic molecules with potential applications in materials science and as research tools (Kazuta et al., 2002).
Corrosion Inhibition
Imidazolium-based compounds have been investigated as corrosion inhibitors, showcasing their importance in industrial applications. A study on amino acid-based imidazolium zwitterions revealed their effectiveness as corrosion inhibitors for mild steel, providing a green alternative to traditional corrosion prevention methods (Srivastava et al., 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3-aminophenyl)-3-cyclopropyl-4,5-dihydroxyimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c13-7-2-1-3-9(6-7)15-11(17)10(16)14(12(15)18)8-4-5-8/h1-3,6,8,16-17H,4-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETUTZOWEYKIPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=C(N(C2=O)C3=CC=CC(=C3)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-aminophenyl)-3-cyclopropyl-4,5-dihydroxy-2,3-dihydro-1H-imidazol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1518811.png)




![4-{[(cyclopropylmethyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B1518818.png)

![Methyl 2-{[(5-chloro-2-hydroxyphenyl)methyl]amino}acetate](/img/structure/B1518821.png)


